molecular formula C10H13NO2 B032312 N-Acetyltyramine CAS No. 1202-66-0

N-Acetyltyramine

Cat. No. B032312
CAS RN: 1202-66-0
M. Wt: 179.22 g/mol
InChI Key: ATDWJOOPFDQZNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Acetyltyramine has been demonstrated through various methods, including electropolymerization. For example, Fengjun Shang et al. (2009) synthesized N-Acetyltyramine and electropolymerized it along with sulfobutylether-beta-cyclodextrin on a boron-doped diamond electrode. This method was utilized for the selective detection of dopamine, showcasing the compound's utility in biosensor technology (Shang et al., 2009).

Molecular Structure Analysis

The molecular structure of N-Acetyltyramine plays a crucial role in its chemical behavior and interaction with other substances. Although specific studies on the molecular structure analysis of N-Acetyltyramine were not identified in this search, related research indicates the importance of structural analysis in understanding its function and reactivity.

Chemical Reactions and Properties

N-Acetyltyramine undergoes various chemical reactions, highlighting its versatile properties. For instance, the conversion of N-Acetyltyramine to N-Acetyldopamine by Schistocerca gregaria thoracic ganglia indicates its role as an intermediate in biochemical pathways (Mir & Vaughan, 1981). This conversion is stimulated by ascorbic acid and inhibited by 5-fluorotryptamine, suggesting specific enzyme-mediated transformations.

Physical Properties Analysis

The physical properties of N-Acetyltyramine, such as solubility, melting point, and boiling point, are crucial for its application in various fields. However, detailed analysis of these properties was not covered in the papers found during this search. Physical properties are typically determined through experimental measurements and are essential for handling and applying N-Acetyltyramine in scientific research.

Chemical Properties Analysis

The chemical properties of N-Acetyltyramine, including its reactivity with other chemical substances, acidity or basicity, and stability, are fundamental to its use in chemical synthesis and analytical applications. For example, its ability to be electropolymerized and form stable, permselective films for biosensing applications illustrates its chemical versatility and utility in creating selective detection methods for neurotransmitters (Shang et al., 2009).

Scientific Research Applications

  • Enzymatic Activity in Rats : Inscoe, Daly, and Axelrod (1965) found that N-acetyltyramine increases enzyme activity in rats when used as a substrate for the formation of O-methylated dihydroxy compounds (Inscoe, Daly, & Axelrod, 1965).

  • Cytotoxic Activities : Sobolevskaya et al. (2007) reported that N-acetyltyramine and its metabolites have cytotoxic activities against sperm and eggs of the sea urchin Strongylocentrotus intermedius (Sobolevskaya et al., 2007).

  • Metabolism in Insects : Maxwell, Moore, and Hildebrand (1980) discovered that N-acetyltyramine is one of the distinct metabolites of tyramine produced by the central nervous tissue of the moth Manduca sexta (Maxwell, Moore, & Hildebrand, 1980). Additionally, Mir and Vaughan (1981) found that N-acetyltyramine is the main intermediate on the pathway to N-acetyldopamine in Schistocerca gregaria thoracic ganglia (Mir & Vaughan, 1981).

  • Detection of Dopamine : Shang et al. (2009) demonstrated that a modified boron-doped diamond electrode with N-acetyltyramine-doped poly(N-acetyltyramine) and polypyrrole composite film can selectively detect dopamine with a low detection limit and excellent reproducibility (Shang et al., 2009).

  • N-Acylation in Brain and Liver : Yu and Boulton (1979) observed that the liver exhibits the highest N-acylation activity towards tyramines, including N-acetyltyramine, while the brain exhibits a low but significant activity (Yu & Boulton, 1979).

  • Microorganism Studies : Ivanova et al. (2003) isolated N-acetyltyramine and other tyramine alkaloids from the Antarctic strain Microbispora aerata subsp.nov.IMBAS-11A, isolated from penguin excrements (Ivanova et al., 2003).

  • Role in Honeybees : Sasaki and Nagao (2002) found that queenless worker honeybees have higher tyramine levels and lower N-acetyltyramine levels than normal workers, suggesting that brain tyramine may be regulated by colony condition with or without a queen (Sasaki & Nagao, 2002).

properties

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDWJOOPFDQZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152731
Record name N-Acetyltyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyltyramine

CAS RN

1202-66-0
Record name N-Acetyltyramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyltyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyltyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYLTYRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZB50E9QVY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of sodium hydroxide(2.3 g, 58 mmol) in water(20 ml) was cooled to 0° C. A solution of N-(4-acetoxyphenylethyl)acetamide(6.4 g, 29 mmol) in methanol(40 ml) was added dropwise to the soultion, stirred for 10 minutes, adjusted to pH 1 with hydrochloric acid, and then extracted 3 times with ethyl acetate. The extract was washed with water, dried over anhydrous magnesium sulfate and concentrated. The resulting oily residue was solidified with ethyl ether, filtered, and dried to give 4.4 g of the titled compound.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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